molecular formula C24H28N4O B2978076 N-(4-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251610-42-0

N-(4-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2978076
CAS No.: 1251610-42-0
M. Wt: 388.515
InChI Key: AUNOJPBBNYATHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylphenyl group could be introduced through a Friedel-Crafts alkylation, while the naphthyridinyl and piperidinyl groups could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridinyl group, for example, is a two-ring system with nitrogen atoms, while the piperidinyl group is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with carboxylic acids to form amides, or it could be acylated to form a secondary amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Organic Synthesis and Molecular Design

Compounds with similar structural frameworks have been synthesized using innovative methods, emphasizing the importance of naphthyridine derivatives in organic chemistry. For instance, a study detailed the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via an environmentally friendly process, showcasing the potential of such compounds in green chemistry and synthetic methodologies (Jing et al., 2018). This approach underlines the adaptability of naphthyridine derivatives for constructing complex molecules with high atom efficiency.

Pharmacological Activities

Naphthyridine derivatives demonstrate significant biological activities, including anticancer properties. A novel compound, identified for its effectiveness against human melanoma cells, highlights the dual-mode action of such molecules in inducing necroptosis and apoptosis (Kong et al., 2018). These findings suggest the potential therapeutic applications of naphthyridine derivatives in cancer treatment, underlining their importance in drug discovery and development.

Material Science and Optical Applications

In the field of materials science, naphthyridine-based compounds have been explored for their utility in creating new materials with desirable properties. For example, research into thermally stable polyamides incorporating naphthalene rings indicates the potential of these compounds in developing high-performance polymers with applications in various industries (Mehdipour‐Ataei et al., 2005).

Chemical Biology and Molecular Interactions

The interaction of naphthyridine derivatives with biological macromolecules, such as DNA, underscores their relevance in chemical biology and as tools for understanding molecular interactions. Studies have synthesized and characterized compounds demonstrating DNA binding properties, providing insights into the structural bases for these interactions and their potential implications for drug design and molecular biology (Kurt et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards it might pose .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

Properties

IUPAC Name

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-4-18-9-11-19(12-10-18)27-22-20-13-8-16(2)26-23(20)25-15-21(22)24(29)28-14-6-5-7-17(28)3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNOJPBBNYATHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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